8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-chloro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3 |
InChI Key |
FTJGCFDREPDJFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically begins with commercially available starting materials such as 4-hydroxycoumarin and appropriate chlorinating and methoxylating agents.
-
Methoxylation: : The methoxy group is introduced using methanol in the presence of a base such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydro derivatives.
-
Substitution: : The chlorine atom at the 8th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzopyran derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 8-chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various pathogenic bacteria.
Case Study: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial effects of several benzopyran derivatives, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential use as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The anticancer potential of this compound has also been explored. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study: Cancer Cell Line Studies
In an experimental setup involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. The compound was particularly effective against breast and colon cancer cell lines, demonstrating its potential as a lead compound for anticancer drug development .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Case Study: In Vivo Models
In vivo studies using animal models of inflammation showed that administration of this compound led to a marked decrease in inflammatory markers such as cytokines and prostaglandins. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | >50 µg/mL |
| Streptococcus pneumoniae | 25 µg/mL |
Anticancer Activity Results
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
| HeLa (Cervical Cancer) | 30 |
Mechanism of Action
The mechanism of action of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, influencing their activity. The compound can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzopyran-4-one scaffold is highly versatile, with modifications at positions 2, 3, 5, 6, 7, and 8 leading to diverse biological and physicochemical properties. Below is a detailed comparison of 8-chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one with structurally analogous compounds:
Substituent Position and Electronic Effects
Hesperetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one) Substituents: Hydroxyl groups at positions 5 and 7, a methoxy group at position 4' on the phenyl ring. Key Differences: Unlike the target compound, hesperetin has hydroxyl groups that enhance polarity and antioxidant activity. The methoxy group on the phenyl ring (position 4') rather than the benzopyranone core reduces steric hindrance near the oxygenated heterocycle . Biological Relevance: Hesperetin exhibits antioxidant, anti-inflammatory, and anticancer properties, attributed to its hydroxyl groups .
5-Bromo-8-fluorochroman-4-one
- Substituents : Bromine at position 5, fluorine at position 6.
- Key Differences : Halogen substitutions at positions 5 and 8 introduce stronger electron-withdrawing effects compared to chlorine at position 7. Fluorine’s small size may reduce steric hindrance but increase metabolic stability .
- Synthetic Utility : Bromine facilitates further functionalization via cross-coupling reactions .
Halogenation Patterns
6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one Substituents: Bromine at position 6, nitro group at position 8. Key Differences: The nitro group at position 8 is a stronger electron-withdrawing group than chlorine, significantly reducing electron density in the aromatic ring. This may alter reactivity in electrophilic substitution reactions . Applications: Nitro groups are precursors for amino derivatives, enabling diversification in drug discovery .
6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Substituents: Bromine at position 6, chlorine at position 8, and dimethyl groups at position 2. Dual halogenation enhances lipophilicity, impacting membrane permeability .
Methoxy vs. Hydroxy Substituents
5,7-Dihydroxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- Substituents : Hydroxyl groups at positions 5 and 7, methoxy group on the phenyl ring.
- Key Differences : Hydroxyl groups improve water solubility and metal-chelation capacity, whereas the methoxy group on the phenyl ring (vs. position 3 in the target compound) alters π-π stacking interactions in biological systems .
Structural and Physicochemical Data Table
Biological Activity
8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran family, which has garnered attention for its potential biological activities. Its unique structural features, including a chloro group at the 8-position and a methoxy group at the 3-position, contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H9ClO3
- Molecular Weight : 212.63 g/mol
- Structure : The compound features a bicyclic structure typical of benzopyrans, which is significant in various chemical and biological contexts.
Anti-inflammatory Properties
Research indicates that derivatives of benzopyrans exhibit anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These effects are mediated through the suppression of key signaling pathways, including MAPK and NF-kB pathways .
Anticancer Potential
The compound also demonstrates promising anticancer activity. Studies have indicated that it can inhibit certain kinases involved in cancer cell proliferation and survival. For example, docking studies suggest that it may interact with specific receptors relevant to cancer signaling pathways .
Antioxidant Activity
The antioxidant properties of benzopyran derivatives are noteworthy. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. This activity may be linked to the activation of the Nrf2 signaling pathway, enhancing the expression of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH) .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Receptor Interaction : It has shown binding affinity for various receptors that modulate cellular signaling pathways.
- Cytokine Modulation : By affecting cytokine release, it can alter immune responses.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran | Contains bromine instead of chlorine | Varies in reactivity and potential anti-inflammatory effects |
| 3-Methoxy-3,4-dihydro-2H-1-benzopyran | Lacks halogen substitution | Altered biological activity compared to chloro derivatives |
| 7-Bromo-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran | Additional methyl groups | Influences steric properties and may affect receptor binding |
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- In vitro Studies : A study demonstrated that modified benzopyran derivatives exhibited significant inhibition of cancer cell lines at micromolar concentrations.
- Animal Models : In vivo studies indicated that these compounds could reduce tumor size in xenograft models while showing minimal toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
